Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride
Description
Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chiral amino acid ester hydrochloride salt characterized by a naphthalen-2-yl group and an amino moiety attached to the same carbon atom of the propanoate backbone. The methyl ester group enhances lipophilicity, while the hydrochloride salt improves aqueous solubility. Structurally, it is represented as COOCH3–CH2–C(NH2)(C10H7)·HCl, with a molecular formula of C14H16ClNO2 and a molecular weight of 265.73 g/mol (calculated). This compound is of interest in medicinal chemistry due to its rigid aromatic substituent, which may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
methyl 3-amino-3-naphthalen-2-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWISLUXYMAHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method involves the esterification of 3-amino-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amine compounds, and substituted naphthalene esters .
Scientific Research Applications
Organic Synthesis
Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, making it valuable for the development of new compounds.
Table 1: Synthetic Routes
| Step | Description |
|---|---|
| Starting Materials | Naphthalene derivatives and amino acids |
| Reactions | Esterification and amination processes |
Biological Research
The compound has been investigated for its biological activities, particularly in the context of enzyme interactions and protein-ligand binding studies. Its structure facilitates interactions with hydrophobic pockets of proteins, enhancing its potential as a therapeutic agent.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological effects:
- Antinociceptive Properties : Studies suggest significant pain-relieving effects in animal models, indicating potential for pain management applications.
- Neuroprotective Effects : Preliminary findings show that it may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease therapies.
- Antimicrobial Activity : While specific studies are needed, similar compounds have demonstrated antimicrobial properties, suggesting a potential application in infection control.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antinociceptive | Significant effects in rodent models |
| Neuroprotective | Protection against neuronal apoptosis |
| Antimicrobial | Potential activity pending further research |
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study examined the effects of this compound on neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+) in SH-SY5Y cells. The compound significantly reduced mitochondrial dysfunction and apoptosis markers, suggesting its potential as a neuroprotective agent against Parkinson's disease .
Case Study 2: Enzyme Inhibition Studies
In enzyme inhibition assays, this compound demonstrated effective modulation of key enzymes involved in neurotransmitter uptake. This property highlights its potential for developing treatments targeting neurotransmitter imbalances .
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among similar compounds include:
- Aromatic substituents (naphthyl vs. phenyl, fluorophenyl, pyridinyl).
- Ester groups (methyl vs. ethyl).
- Substituent positions (C3 vs. branched or aliphatic groups).
Table 1: Comparative Analysis of Selected Compounds
Key Differences and Implications
Aromatic vs. Aliphatic Substituents :
- The naphthalen-2-yl group in the target compound confers significant hydrophobicity (logP ~3.5 estimated), reducing water solubility compared to fluorophenyl (logP ~2.1) or pyridinyl derivatives. This makes the naphthyl variant more suitable for lipid-rich environments or prolonged half-life in vivo .
- Aliphatic derivatives (e.g., 2,2-dimethyl) exhibit higher solubility (>50 mg/mL) but lack aromatic interactions critical for target binding .
For example, methyl 3-(methylamino)propanoate HCl undergoes rapid hydrolysis, as noted in .
Fluorinated vs. Non-Fluorinated Aromatics: Fluorophenyl derivatives (e.g., 2,4-difluorophenyl) exhibit improved metabolic stability and bioavailability due to fluorine’s electron-withdrawing effects, which resist oxidative degradation .
Heterocyclic Variations :
- Pyridinyl or thiophenyl substituents (e.g., , compound e) introduce hydrogen-bonding capabilities, enhancing target affinity in neurological or antimicrobial applications .
Biological Activity
Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its naphthalene moiety, which contributes to its biological activity. The compound can be synthesized through various methods, including multi-component reactions that enhance its efficacy against specific biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its role in modulating inflammatory pathways and its potential anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound can influence the NLRP3 inflammasome pathway. This pathway is crucial in mediating inflammatory responses in various diseases. For instance, studies have shown that related compounds can attenuate inflammation in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a potential neuroprotective effect .
2. Anticancer Potential
The compound's structural features suggest it may exhibit anticancer activity. It has been reported that derivatives of naphthalene can induce apoptosis in cancer cells. For example, a study highlighted that naphthalene derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The mechanism likely involves the activation of cell death pathways through receptor interactions.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound and related compounds.
Case Study 1: Neuroinflammation
In a controlled laboratory setting, researchers treated BV2 microglial cells with this compound. Results indicated significant attenuation of pro-inflammatory cytokines such as IL-1β and TNF-α, supporting its potential use in neuroinflammatory conditions .
Case Study 2: Cancer Cell Lines
A comparative study involving various naphthalene derivatives demonstrated that this compound exhibited notable cytotoxic effects on multiple cancer cell lines, suggesting a broad-spectrum anticancer potential. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis .
Q & A
Basic: What are the established synthetic routes for Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step organic reactions starting from naphthalene derivatives. A common approach includes:
- Step 1: Formation of the oxyanion intermediate using a base (e.g., K₂CO₃) in DMF, followed by alkylation with propargyl bromide or analogous reagents .
- Step 2: Amination via reductive methods (e.g., NaBH₄ or catalytic hydrogenation) to introduce the amino group.
- Step 3: Esterification with methanol under acidic conditions to form the hydrochloride salt .
Optimization Strategies:
- Temperature Control: Lower temperatures during amination reduce side reactions (e.g., over-reduction) .
- Purification: Recrystallization or column chromatography improves purity (>95%), critical for biological assays .
- Catalyst Screening: Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in naphthalene functionalization .
Basic: What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.5–8.2 ppm, methyl ester at δ 3.6 ppm) and confirms stereochemistry .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects hydrolyzed byproducts .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates the molecular ion [M+H]⁺ at m/z 314.1 .
Advanced: How do structural modifications (e.g., naphthalene substitution patterns) influence this compound's biological activity compared to analogs?
Answer:
Comparative studies of structurally similar compounds reveal:
- Substitution Position: 2-Naphthyl derivatives exhibit higher receptor binding affinity than 1-naphthyl analogs due to improved π-π stacking with hydrophobic pockets in enzymes .
- Electron-Withdrawing Groups: Fluorine or chlorine at the 4-position of the phenyl ring enhances metabolic stability but may reduce solubility .
- Ester vs. Carboxylic Acid: The methyl ester improves cell permeability, while hydrolysis to the free acid enhances target engagement in vitro .
Methodological Insight:
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by SPR or ITC for affinity measurements .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values) across studies?
Answer:
Discrepancies often arise from:
- Assay Conditions: Variations in pH (e.g., 7.4 vs. 6.5) or buffer composition (e.g., Tris vs. PBS) alter protonation states and activity .
- Cell Line Differences: Expression levels of target proteins (e.g., kinases) in HEK293 vs. HeLa cells impact potency .
- Compound Purity: Impurities >2% (e.g., unreacted intermediates) can skew dose-response curves .
Resolution Strategies:
- Standardized Protocols: Adopt consensus assay guidelines (e.g., NIH LINCS program).
- Batch Validation: Compare multiple synthesis lots via LC-MS and orthogonal activity assays .
Advanced: What experimental designs are optimal for studying this compound's interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Binding Studies:
- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure real-time binding kinetics (ka/kd) .
- Fluorescence Polarization: Use fluorescently labeled ligands to quantify displacement by the compound .
- Functional Assays:
- Enzyme Inhibition: Monitor substrate turnover (e.g., NADH depletion at 340 nm) in dose-response format .
- Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation via scintillation counting .
Data Interpretation:
- Apply allosteric vs. competitive binding models (e.g., Cheng-Prusoff equation) to determine inhibition mechanisms .
Basic: What are the stability and storage requirements for this compound in laboratory settings?
Answer:
- Stability: Susceptible to ester hydrolysis in aqueous media (t₁/₂ ≈ 24 hrs at pH 7.4). Store at -80°C in anhydrous DMSO or desiccated powder form .
- Light Sensitivity: Protect from UV exposure to prevent naphthalene ring degradation .
Advanced: How can computational methods guide the rational design of derivatives with improved pharmacokinetic properties?
Answer:
- QSAR Modeling: Use descriptors (e.g., logP, polar surface area) to predict absorption and BBB permeability .
- MD Simulations: Simulate binding to serum albumin to assess plasma protein binding and half-life .
- Metabolite Prediction: Tools like Meteor (Lhasa Ltd.) identify likely Phase I/II metabolites for toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
